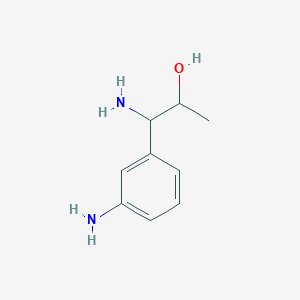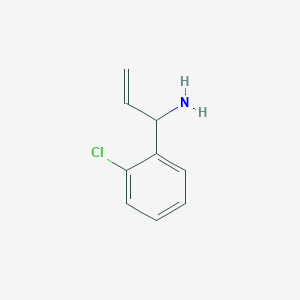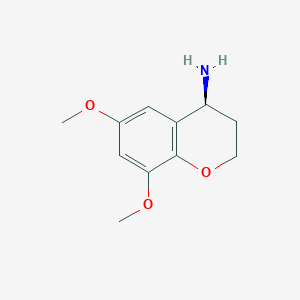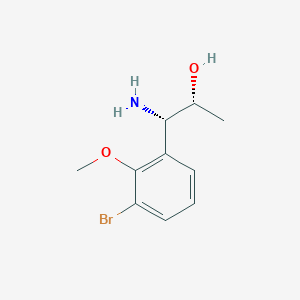![molecular formula C19H25NO4 B13039772 Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate CAS No. 2231675-54-8](/img/structure/B13039772.png)
Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[222]octanyl]acetate is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity. The reaction conditions are mild and operationally simple, often mediated by an organic base .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key challenge in industrial production is maintaining the enantioselectivity and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent results on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure but similar functional groups.
Uniqueness
Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate is unique due to its specific combination of a bicyclic core and functional groups, which confer distinct chemical properties and potential applications. Its enantioselective synthesis and ability to undergo various chemical reactions make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
2231675-54-8 |
|---|---|
Formule moléculaire |
C19H25NO4 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate |
InChI |
InChI=1S/C19H25NO4/c1-23-16(21)13-18-7-10-19(11-8-18,12-9-18)20-17(22)24-14-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,20,22) |
Clé InChI |
SMZNBFIYPXNFKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)




![(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)



![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

